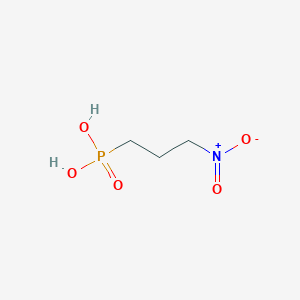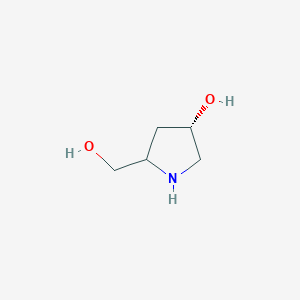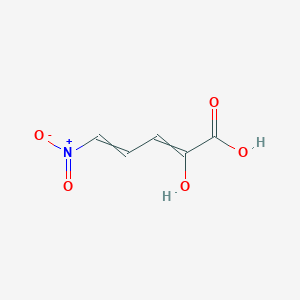
2-Hydroxy-5-nitropenta-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-nitropenta-2,4-dienoic acid is a chemical compound that has garnered interest due to its unique structure and reactivity It is a derivative of nitroaromatic compounds and is often studied in the context of microbial degradation of nitroaromatic pollutants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-nitropenta-2,4-dienoic acid can be synthesized through the microbial degradation of nitroaromatic compounds such as 2,6-dinitrophenol. The process involves the use of specific bacterial strains like Alcaligenes eutrophus, which can utilize 2,6-dinitrophenol as a sole source of carbon, energy, and nitrogen. The degradation pathway includes the conversion of 2,6-dinitrophenol to this compound through a series of enzymatic reactions .
Industrial Production Methods
While the microbial degradation method is well-documented, industrial-scale production methods for this compound are not extensively covered in the literature. The focus remains on laboratory-scale synthesis using microbial processes due to the specificity and efficiency of the bacterial enzymes involved .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-nitropenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other nitroaromatic derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with careful control of temperature and pH to ensure the desired transformations .
Major Products
The major products formed from the reactions of this compound include various nitroaromatic and aminoaromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Hydroxy-5-nitropenta-2,4-dienoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its role in the microbial degradation of nitroaromatic pollutants, providing insights into bioremediation processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: The compound’s reactivity makes it useful in the synthesis of dyes, pesticides, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-hydroxy-5-nitropenta-2,4-dienoic acid involves its interaction with specific enzymes in microbial degradation pathways. The compound is initially formed through the enzymatic cleavage of nitroaromatic compounds. It then undergoes further enzymatic transformations, leading to the release of nitrite and the formation of other degradation products. The molecular targets include various dioxygenases and reductases that facilitate these reactions .
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-nitropenta-2,4-dienoic acid can be compared with other similar compounds such as:
2-Hydroxy-5-nitromuconic acid: Another intermediate in the microbial degradation of nitroaromatic compounds.
4-Nitropyrogallol: A related compound formed during the degradation of 2,6-dinitrophenol.
2,4-Dinitrophenol: A precursor in the synthesis of this compound
The uniqueness of this compound lies in its specific formation pathway and its role as an intermediate in the microbial degradation of nitroaromatic pollutants. This makes it a valuable compound for studying bioremediation and environmental chemistry.
Propriétés
Numéro CAS |
143794-95-0 |
|---|---|
Formule moléculaire |
C5H5NO5 |
Poids moléculaire |
159.10 g/mol |
Nom IUPAC |
2-hydroxy-5-nitropenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H5NO5/c7-4(5(8)9)2-1-3-6(10)11/h1-3,7H,(H,8,9) |
Clé InChI |
AWIWLUIOYDCPBC-UHFFFAOYSA-N |
SMILES canonique |
C(=C[N+](=O)[O-])C=C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenepropanoic acid, 3-cyano-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12552830.png)
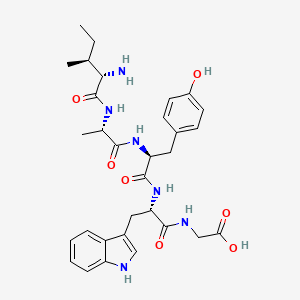
![3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid](/img/structure/B12552846.png)
![2'-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine](/img/structure/B12552851.png)
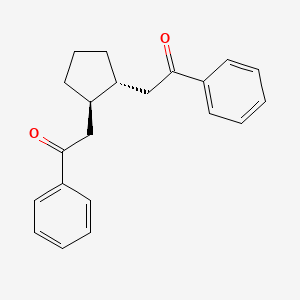
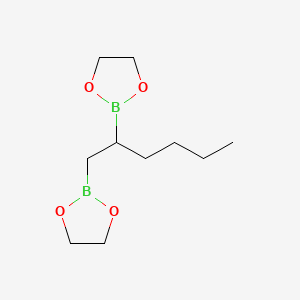

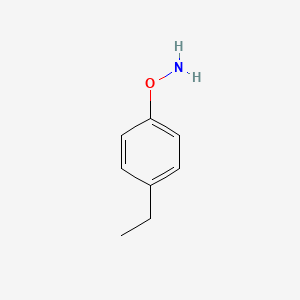
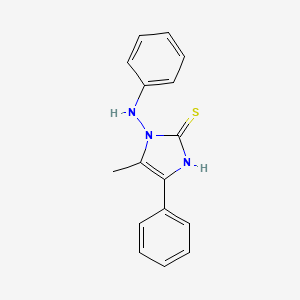

![1,7-Dioxaspiro[5.5]undec-3-ene](/img/structure/B12552907.png)
